Cas no 76697-00-2 (5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole)

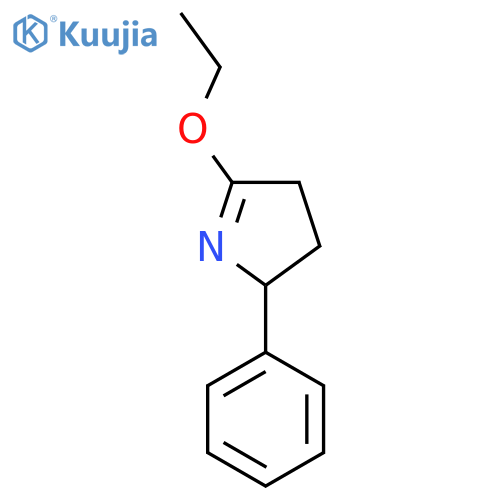

76697-00-2 structure

商品名:5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole

CAS番号:76697-00-2

MF:C12H15NO

メガワット:189.253603219986

MDL:MFCD32220359

CID:5062068

5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole 化学的及び物理的性質

名前と識別子

-

- 5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole

- SY262883

-

- MDL: MFCD32220359

- インチ: 1S/C12H15NO/c1-2-14-12-9-8-11(13-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

- InChIKey: PCXJSTIQSRKSIN-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1CCC(C2C=CC=CC=2)N=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 206

- トポロジー分子極性表面積: 21.6

- 疎水性パラメータ計算基準値(XlogP): 2.2

5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB548927-250 mg |

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole; . |

76697-00-2 | 250MG |

€938.50 | 2023-04-13 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY262883-0.25g |

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole |

76697-00-2 | ≥95% | 0.25g |

¥4700.00 | 2024-07-09 | |

| eNovation Chemicals LLC | D697139-0.25g |

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole |

76697-00-2 | 95% | 0.25g |

$605 | 2024-07-20 | |

| 1PlusChem | 1P01UE5G-1g |

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole |

76697-00-2 | ≥95% | 1g |

$1139.00 | 2024-04-21 | |

| Ambeed | A1166080-1g |

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole |

76697-00-2 | 98% | 1g |

$894.0 | 2024-04-15 | |

| abcr | AB548927-1g |

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole; . |

76697-00-2 | 1g |

€1522.10 | 2025-03-19 | ||

| Aaron | AR01UEDS-1g |

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole |

76697-00-2 | 95% | 1g |

$1097.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1561495-1g |

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole |

76697-00-2 | 98% | 1g |

¥7303.00 | 2024-07-28 | |

| eNovation Chemicals LLC | D697139-0.1g |

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole |

76697-00-2 | 95% | 0.1g |

$600 | 2025-02-26 | |

| eNovation Chemicals LLC | D697139-1g |

5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole |

76697-00-2 | 95% | 1g |

$980 | 2025-03-01 |

5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole 関連文献

-

1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

76697-00-2 (5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole) 関連製品

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:76697-00-2)5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole

清らかである:99%

はかる:1g

価格 ($):805.0